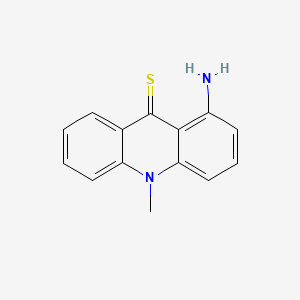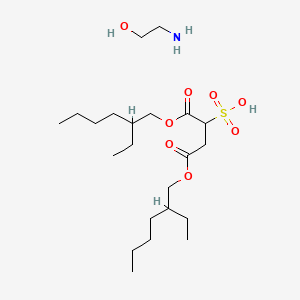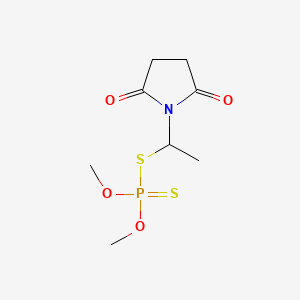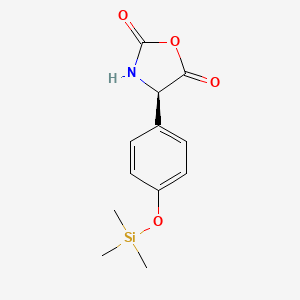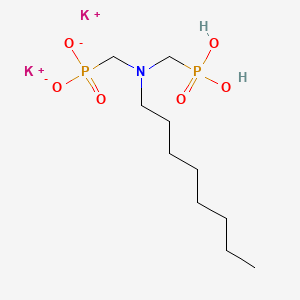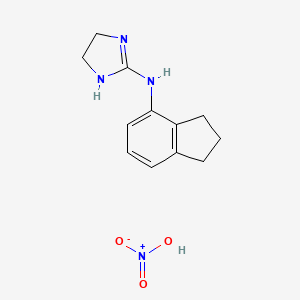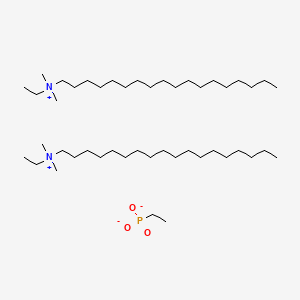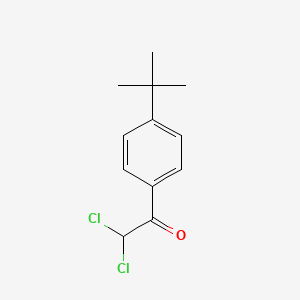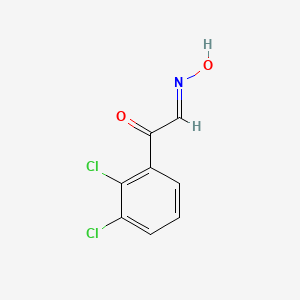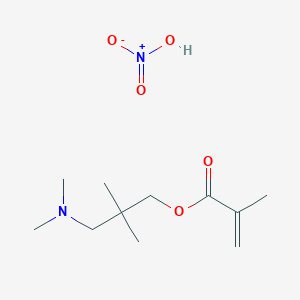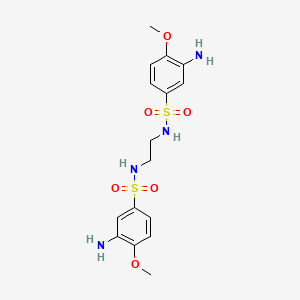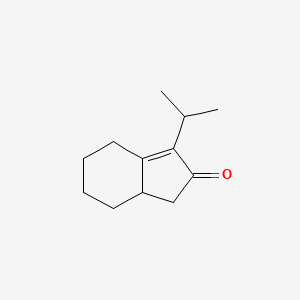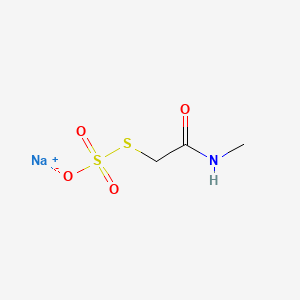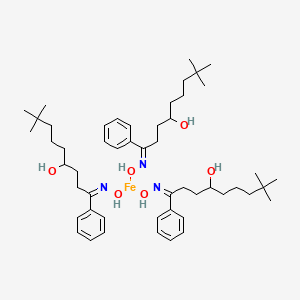
Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron is a coordination compound with the molecular formula C51H78FeN3O6 and a molecular weight of 888.00. This compound is known for its unique structure, which includes three 2-hydroxy-5-tert-nonylacetophenone oxime ligands coordinated to an iron center. It is used in various scientific and industrial applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron typically involves the reaction of iron salts with 2-hydroxy-5-tert-nonylacetophenone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
In industrial settings, the production of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron center.
Substitution: Ligand substitution reactions can occur, where the oxime ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state iron complexes, while reduction could yield lower oxidation state species .
Applications De Recherche Scientifique
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in studies related to iron metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mécanisme D'action
The mechanism of action of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a site for electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron coordination compound with similar catalytic properties.
Tris(2,4-pentanedionato)iron(III): Known for its use in organic synthesis and catalysis.
Tris(8-hydroxyquinolinato)iron(III): Used in various chemical and biological applications.
Uniqueness
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The presence of the tert-nonyl group provides steric hindrance, influencing the compound’s stability and reactivity compared to other similar iron complexes .
Propriétés
Numéro CAS |
93981-34-1 |
|---|---|
Formule moléculaire |
C51H81FeN3O6 |
Poids moléculaire |
888.0 g/mol |
Nom IUPAC |
(1Z)-1-hydroxyimino-8,8-dimethyl-1-phenylnonan-4-ol;iron |
InChI |
InChI=1S/3C17H27NO2.Fe/c3*1-17(2,3)13-7-10-15(19)11-12-16(18-20)14-8-5-4-6-9-14;/h3*4-6,8-9,15,19-20H,7,10-13H2,1-3H3;/b3*18-16-; |
Clé InChI |
GAQKWOUVKDBWSI-JPFDUWFUSA-N |
SMILES isomérique |
CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.[Fe] |
SMILES canonique |
CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


